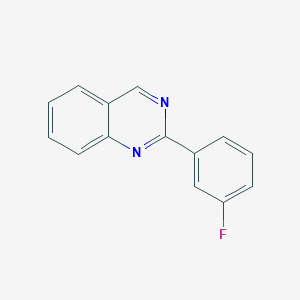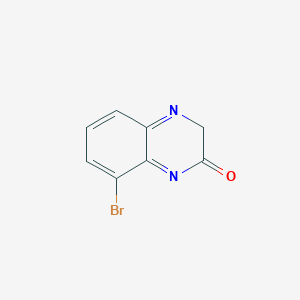
2-(3-Fluorophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with anthranilic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the quinazoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Fluorophenyl)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazolines with various functional groups
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)quinazoline has a wide range of applications in scientific research, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer drug development.
Comparación Con Compuestos Similares
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline compound that irreversibly inhibits EGFR and other tyrosine kinases.
Uniqueness: 2-(3-Fluorophenyl)quinazoline is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H9FN2 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H |
Clave InChI |
BOLYKSUNPRRZGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)

![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)









